![molecular formula C14H11N5OS2 B1344472 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1030433-39-6](/img/structure/B1344472.png)

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

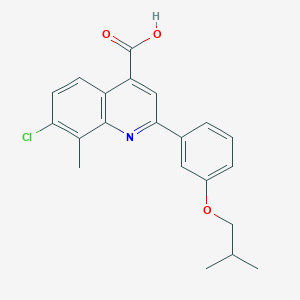

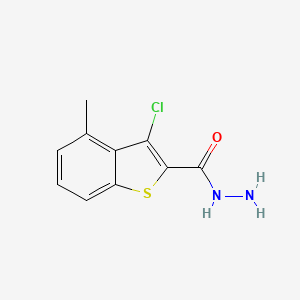

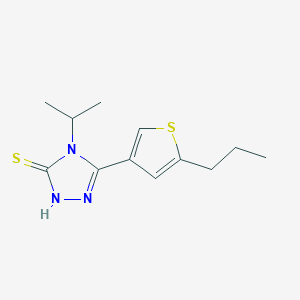

The compound “5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several heterocyclic rings including a thieno[2,3-b]pyridine ring, a furyl ring, and a 1,2,4-triazole ring. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings and a variety of functional groups including an amino group, a thiol group, and potentially a methyl group attached to the furyl ring .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the various functional groups and aromatic rings. The amino and thiol groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could contribute to its stability, while the various functional groups could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One notable application of derivatives related to 5-(3-amino-thieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is in antimicrobial activity. Various studies have synthesized compounds starting from isonicotinic acid hydrazide, which showed significant antimicrobial activities. For instance, synthesized triazoles exhibited good to moderate activity against a range of microbial strains, underlining their potential as antimicrobial agents (Bayrak et al., 2009). Moreover, derivatives involving pyridyl moieties have shown to possess antibacterial and antifungal properties, further emphasizing the role of such compounds in developing new antibacterial candidate drugs (Hu et al., 2005).

Corrosion Inhibition

Derivatives of the mentioned compound have been investigated for their effectiveness as corrosion inhibitors. A study exploring Schiff’s bases of pyridyl substituted triazoles demonstrated their potential in protecting mild steel against corrosion in hydrochloric acid solution, with one of the derivatives showing an inhibition efficiency of 96.6% (Ansari et al., 2014).

Catalytic Activity

Research into the catalytic applications of compounds related to 5-(3-amino-thieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has also been conducted. For example, novel ruthenium(II) complexes with ligands derived from similar triazole compounds have been used as catalysts for the transfer hydrogenation of acetophenone, showing promise in catalysis (Şerbetçi, 2013).

Antioxidant Activity

Additionally, compounds incorporating pyridyl and thiazolyl triazole units have been synthesized and evaluated for their antioxidant activity. Some derivatives, especially those with a 4-pyridyl moiety, exhibited significant antioxidant properties, highlighting their potential in oxidative stress-related therapeutic applications (Tay et al., 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5OS2/c15-10-9-4-1-5-16-13(9)22-11(10)12-17-18-14(21)19(12)7-8-3-2-6-20-8/h1-6H,7,15H2,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJGGCDDBQHLDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=C2N)C3=NNC(=S)N3CC4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)